2-formylphenyl 2,3,4,6-tetra-O-acetylhexopyranoside
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Overview
Description
2-Formylphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is a chemical compound with the molecular formula C21H24O11 and a molecular weight of 452.41 g/mol . It is extensively employed in the biomedical industry and exhibits potential for the advancement of pharmacotherapeutics targeting numerous afflictions.
Chemical Reactions Analysis
2-Formylphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can convert the formyl group to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Formylphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is primarily used in scientific research, particularly in the fields of chemistry and biology. It is employed in the study of glycosides and their derivatives, which are important in various biological processes.
Mechanism of Action
The mechanism of action of 2-Formylphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved in its action are subjects of ongoing research.
Comparison with Similar Compounds
2-Formylphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside can be compared with other similar compounds, such as:
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl Isothiocyanate: This compound is used for HPLC labeling and has a similar glucopyranosyl structure.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-8-6-5-7-15(16)9-22/h5-9,17-21H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBZIIGBXBDLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C=O)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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